4-Nitro-1-(octan-2-yl)-1H-pyrazole
Description
4-Nitro-1-(octan-2-yl)-1H-pyrazole is a nitro-substituted pyrazole derivative featuring an octan-2-yl (a branched 8-carbon alkyl chain) substituent at the 1-position of the heterocyclic ring. The octan-2-yl group may influence lipophilicity and stereochemical interactions, as seen in enzymic hydrolysis studies involving related octan-2-yl derivatives .
Properties
IUPAC Name |
4-nitro-1-octan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-3-4-5-6-7-10(2)13-9-11(8-12-13)14(15)16/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVAOCFXXMTLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1C=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(octan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Alkylation: The octan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Amino-1-(octan-2-yl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4-nitro compounds, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth against pathogens such as Staphylococcus aureus and Salmonella typhi, demonstrating inhibition concentrations ranging from 1.95 to 15.625 mg/mL .
Anti-inflammatory Effects
Pyrazoles have been recognized for their anti-inflammatory properties. Compounds structurally related to 4-nitro-1-(octan-2-yl)-1H-pyrazole have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, some pyrazole derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac sodium .
Antioxidant Properties
The antioxidant activity of pyrazoles is also noteworthy. Certain derivatives have shown higher antioxidant activity compared to other compounds in DPPH assays, suggesting that this compound may possess similar beneficial effects .
Agrochemical Applications
In addition to medicinal uses, pyrazoles are valuable in agriculture as herbicides and fungicides. The structural features of this compound may contribute to its efficacy in controlling various agricultural pests and diseases .
General Synthesis Steps:
- Preparation of Starting Materials: Ensure availability of octan-2-yl hydrazine and appropriate nitrating agents.
- Nitration Reaction: Mix the starting materials under controlled conditions to facilitate the introduction of the nitro group.
- Purification: Isolate the product through crystallization or chromatography techniques.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition rates, supporting the potential use of this compound in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds could effectively reduce inflammation in animal models. These findings suggest that this compound could be explored further for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(octan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole ring may bind to specific protein targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
4-Nitro-1-(p-tolyl)-1H-pyrazole
- Substituent : Aromatic p-tolyl group (methyl-substituted phenyl).
- Key Characteristics : Used as a model substrate in transition-metal-catalyzed C-H arylation studies. The aromatic substituent enhances π-π interactions, facilitating regioselective arylation at the pyrazole’s C5 position. This contrasts with the aliphatic octan-2-yl group, which may sterically hinder such reactions .
- Reactivity : Demonstrated compatibility with palladium catalysts under optimized conditions (Table 5.2.1 in ), suggesting broader applicability in synthetic chemistry.
4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS 137079-02-8)
- Substituent : Oxiran-2-ylmethyl (epoxide-containing group).
- Molecular Formula : C₆H₇N₃O₃; Molecular Weight : 169.14.
- This contrasts with the inert alkyl chain of the octan-2-yl analog. Limited data on applications, but structural similarity to epoxy resins suggests material science uses .
4-Nitro-1-(oxetan-3-yl)-1H-pyrazole (CAS 1393100-37-2)
- Substituent : Oxetan-3-yl (4-membered oxygenated ring).
- Key Characteristics : The oxetane group improves solubility and metabolic stability in pharmaceuticals. Marketed as a "healing drug" intermediate, this compound highlights how heterocyclic substituents can enhance bioactivity compared to purely aliphatic chains like octan-2-yl .
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole (CAS 1172763-48-2)
- Substituent : Trifluoromethyl-pyrazole-ethyl chain.
- Molecular Formula : C₉H₈F₃N₅O₂; Molecular Weight : 275.17.
- Key Characteristics : The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism. Such fluorinated analogs are prioritized in agrochemical and pharmaceutical research for enhanced bioavailability and target binding .
Substituent Effects on Physicochemical Properties
Biological Activity
4-Nitro-1-(octan-2-yl)-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its unique structural features, particularly the nitro group and the octan-2-yl side chain, contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A nitro group (-NO₂) at the 4th position.
- An octan-2-yl group attached at the 1st position of the pyrazole ring.
These characteristics suggest that the compound may exhibit diverse chemical reactivity, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that participate in redox reactions. The pyrazole ring facilitates interactions through hydrogen bonding and hydrophobic interactions with biological macromolecules, modulating specific biochemical pathways .
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In studies conducted on various bacterial strains, compounds with similar structures have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For instance:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Moderate |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. In one study, pyrazole derivatives were tested for their ability to inhibit COX enzymes, which are critical in inflammatory processes. The results indicated that compounds bearing the nitro group exhibited higher selectivity towards COX-2 compared to COX-1, suggesting a mechanism similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| This compound | 80% | 8.17 |
| Celecoxib | 95% | 95.84 |
This selectivity could enhance therapeutic efficacy while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .
Study on Antimicrobial Efficacy
In a comparative study of several pyrazole derivatives, including this compound, researchers evaluated their effectiveness against common bacterial strains. The study utilized standard broth dilution methods to determine Minimum Inhibitory Concentrations (MICs). Results indicated that while some derivatives exhibited MIC values comparable to amoxicillin, others showed enhanced activity against resistant strains .
Study on Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced paw edema in rats. The results demonstrated that compounds similar to this compound significantly reduced edema compared to control groups. Notably, this compound's performance was comparable to standard treatments like diclofenac sodium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
